molecular formula C12H13N3O3S B2595299 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone CAS No. 2320670-22-0

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2595299
CAS No.: 2320670-22-0
M. Wt: 279.31
InChI Key: JETMNXDDWLKMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that incorporates a 1,3,4-thiadiazole ring, a piperidine ring, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiadiazoles.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an antifungal and antibacterial agent. Studies have demonstrated its efficacy against a range of pathogenic microorganisms, making it a candidate for the development of new antimicrobial drugs .

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .

Industry

Industrially, the compound could be used in the development of new pesticides or herbicides due to its biological activity against various pests and pathogens .

Properties

IUPAC Name

furan-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-11(10-2-1-7-17-10)15-5-3-9(4-6-15)18-12-14-13-8-19-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETMNXDDWLKMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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